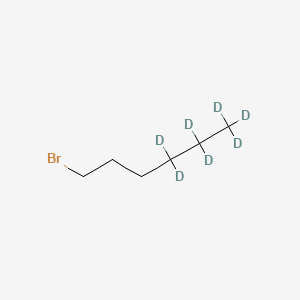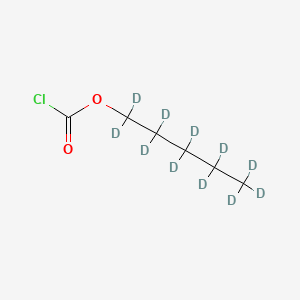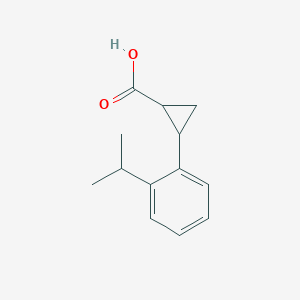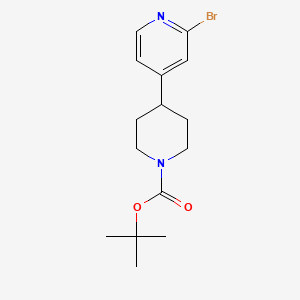
1-Bromohexane-4,4,5,5,6,6,6-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromohexane-4,4,5,5,6,6,6-D7 is a deuterated derivative of 1-Bromohexane, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as organic chemistry, environmental science, and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromohexane-4,4,5,5,6,6,6-D7 can be synthesized through the bromination of hexane-4,4,5,5,6,6,6-D7. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated hexane as a starting material is crucial for the production of this isotopically labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromohexane-4,4,5,5,6,6,6-D7 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.
Elimination Reactions: Can undergo elimination to form alkenes.
Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Elimination Agents: Strong bases like sodium ethoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Major Products
Substitution: Formation of hexane derivatives with various functional groups.
Elimination: Formation of hexenes.
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexane derivatives with reduced functional groups.
Applications De Recherche Scientifique
1-Bromohexane-4,4,5,5,6,6,6-D7 is widely used in scientific research due to its isotopic labeling. Applications include:
Organic Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Environmental Science: Utilized as a standard for detecting environmental pollutants.
Metabolic Research: Employed in metabolic pathway studies to trace the incorporation and transformation of deuterium-labeled compounds.
Clinical Diagnostics: Used in imaging and diagnostic techniques, including positron emission tomography (PET) and magnetic resonance imaging (MRI).
Mécanisme D'action
The mechanism of action of 1-Bromohexane-4,4,5,5,6,6,6-D7 involves its interaction with various molecular targets depending on the type of reaction. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond. The presence of deuterium atoms can influence reaction rates and mechanisms due to the isotope effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromohexane: The non-deuterated version of the compound.
1-Bromohexane-1,1-D2: A deuterated derivative with deuterium atoms at different positions.
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11: A highly deuterated version with more deuterium atoms.
Uniqueness
1-Bromohexane-4,4,5,5,6,6,6-D7 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The selective placement of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C6H13Br |
|---|---|
Poids moléculaire |
172.11 g/mol |
Nom IUPAC |
6-bromo-1,1,1,2,2,3,3-heptadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2 |
Clé InChI |
MNDIARAMWBIKFW-NCKGIQLSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCBr |
SMILES canonique |
CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)

![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)




![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)


![rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis](/img/structure/B15126850.png)

